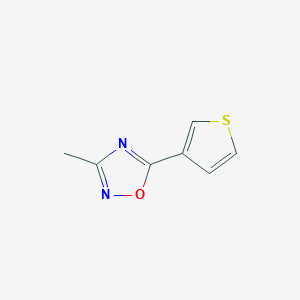
7-Methyl-4-nitro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-nitro-1H-indole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the fourth position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methylindole-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the fourth position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are not sterically hindered.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Reduction: 7-Methyl-4-amino-1H-indole-2-carboxylic acid.
Substitution: Halogenated derivatives of the indole ring.
科学的研究の応用
7-Methyl-4-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
- 7-Nitroindole-2-carboxylic acid
- 5-Methyl-4-nitroindole
- 5-Nitroindole-2-carboxylic acid
Comparison: 7-Methyl-4-nitro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and biological activity. Compared to other nitroindole derivatives, this compound may exhibit different pharmacological properties and chemical reactivity due to the presence of the methyl group at the seventh position.
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
7-methyl-4-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)6-4-7(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14) |
InChIキー |
LLSXFEFQMNTSIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251356.png)
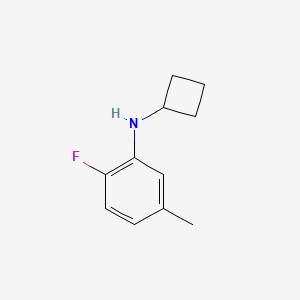

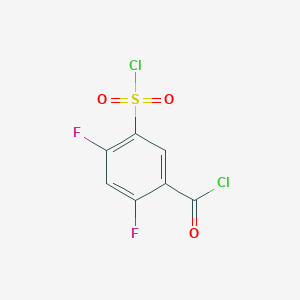
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
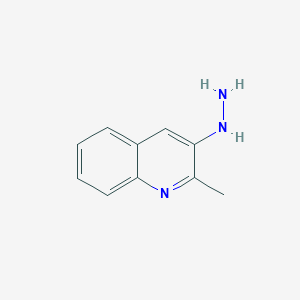
![Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13251406.png)

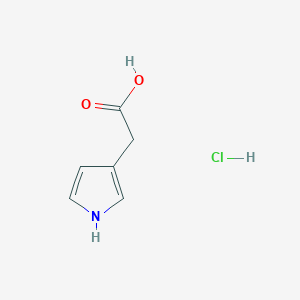
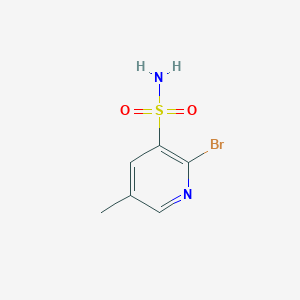
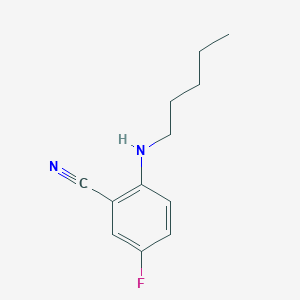

![3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13251428.png)
